PTDA-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is known for its excellent optical and electronic properties, making it useful in various applications in materials science and electronics . The compound is characterized by the presence of both the PTDA group, a conjugated polymer, and the amine group, which contains a nitrogen atom and is commonly used in the synthesis of organic compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PTDA-amine typically involves the condensation reaction between 1,10-phenanthroline-2,9-dicarboxaldehyde and 2,5-diaminoterephthalic acid . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

PTDA-amine undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of a wide range of substituted compounds with different functional groups.

Applications De Recherche Scientifique

Pharmaceutical Applications

PTDA-amine plays a significant role in the pharmaceutical industry, primarily due to its ability to form tertiary amines, which are crucial in drug formulation.

- Tertiary Amines in Drug Development : Research indicates that over 40% of drugs contain amine structures, with tertiary amines being particularly important for enhancing solubility and biological function . A novel carbon-hydrogen amination cross-coupling reaction developed by researchers has simplified the synthesis of these compounds, allowing for the rapid generation of diverse tertiary amines from readily available secondary amines and olefins . This method has been applied to synthesize existing drugs like Abilify and Paxil, showcasing its potential for accelerating drug discovery.

- Targeting Neuropsychiatric Disorders : The trace amine-associated receptor 1 (TAAR1) has been identified as a promising target for treating neuropsychiatric disorders. Compounds like this compound can modulate this receptor's activity, potentially leading to new therapeutic strategies .

Environmental Monitoring

This compound derivatives have also found applications in environmental science, particularly in sensing and monitoring pollutants.

- Fluorescent Sensors : A novel fluorescent Schiff base polymer synthesized from this compound has been utilized for detecting metal ions in environmental samples. This polymer exhibits significant fluorescence changes upon interaction with specific metal ions, making it a valuable tool for environmental monitoring .

Material Science

In material science, this compound is used to enhance the properties of various materials.

- Polydopamine Coatings : this compound is involved in the formation of polydopamine films, which are known for their adhesive properties and biocompatibility. These films can be utilized in biomedical applications such as drug delivery systems and tissue engineering . The ability to control the thickness and composition of these films through the incorporation of this compound allows for tailored material properties.

Case Study 1: Drug Synthesis Using this compound

A research team successfully synthesized 81 different tertiary amines using a palladium catalyst and a variety of secondary amines coupled with olefins. This flexible approach allows pharmaceutical companies to explore numerous combinations quickly, streamlining the drug development process .

Case Study 2: Environmental Sensing

The development of a fluorescent sensor based on this compound demonstrated high sensitivity for detecting lead ions in water samples. The sensor showed a linear response to varying concentrations of lead, indicating its potential utility in environmental monitoring applications .

Mécanisme D'action

The mechanism by which PTDA-amine exerts its effects involves its interaction with molecular targets and pathways. The conjugated polymer structure of the PTDA group allows for efficient electron transfer and optical activity, making it suitable for use in electronic and optoelectronic applications. The amine group enhances the reactivity of the compound, enabling it to participate in various chemical reactions and interact with other organic molecules.

Comparaison Avec Des Composés Similaires

PTDA-amine can be compared with other similar compounds, such as:

Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA): Known for its use in organic semiconductors and pigments.

2,5-diaminoterephthalic acid (DATA): Used in the synthesis of fluorescent probes and other functional materials.

The uniqueness of this compound lies in its combination of the PTDA group and the amine group, which provides a versatile platform for various applications in materials science, electronics, and beyond.

Propriétés

IUPAC Name |

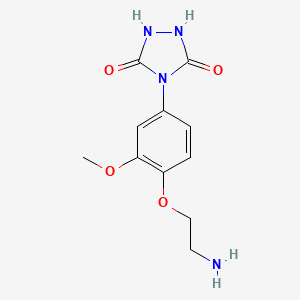

4-[4-(2-aminoethoxy)-3-methoxyphenyl]-1,2,4-triazolidine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-18-9-6-7(2-3-8(9)19-5-4-12)15-10(16)13-14-11(15)17/h2-3,6H,4-5,12H2,1H3,(H,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDARNQJCXHBXSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C(=O)NNC2=O)OCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.